molecular formula C21H16BrN3O3 B278140 2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Cat. No. B278140
M. Wt: 438.3 g/mol
InChI Key: NJDMFOIMQSTRBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and potential to interact with biological systems. In

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide is not fully understood. However, it is believed to exert its biological effects by interacting with specific protein targets in cells. This compound has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival, leading to cell death. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide are complex and varied. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression. Additionally, this compound has been shown to modulate the activity of certain neurotransmitter receptors in the brain, leading to potential therapeutic effects in neurodegenerative diseases. However, the exact biochemical and physiological effects of this compound are still being studied.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in lab experiments include its potent activity against cancer cell lines and potential therapeutic effects in neurodegenerative diseases. However, the limitations of this compound include its complex chemical structure, which may make synthesis and purification difficult. Additionally, the exact mechanism of action of this compound is still being studied, which may limit its potential applications in certain research areas.

Future Directions

There are several future directions for research on 2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide. One potential direction is to further explore its potential as an anticancer drug. This compound has shown potent activity against certain cancer cell lines, and further studies could lead to the development of novel cancer therapies. Another potential direction is to explore its potential therapeutic effects in neurodegenerative diseases. This compound has shown promising results in preclinical studies, and further research could lead to the development of new treatments for these devastating diseases. Overall, the potential applications of 2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide in scientific research are vast, and further studies are needed to fully understand its potential.

Synthesis Methods

The synthesis of 2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide involves the reaction of 4-bromophenol with 2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-amine in the presence of acetic anhydride. The resulting intermediate is then reacted with 2-bromoacetophenone in the presence of potassium carbonate to yield the final product.

Scientific Research Applications

2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide has potential applications in various scientific research fields, including medicinal chemistry, drug discovery, and pharmacology. This compound has been shown to exhibit potent activity against certain cancer cell lines, making it a promising candidate for anticancer drug development. Additionally, this compound has shown potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

2-(4-bromophenoxy)-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide

Molecular Formula

C21H16BrN3O3

Molecular Weight

438.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C21H16BrN3O3/c1-13-11-14(21-25-20-18(28-21)3-2-10-23-20)4-9-17(13)24-19(26)12-27-16-7-5-15(22)6-8-16/h2-11H,12H2,1H3,(H,24,26)

InChI Key

NJDMFOIMQSTRBT-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=C(C=C4)Br

Canonical SMILES

CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)COC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.